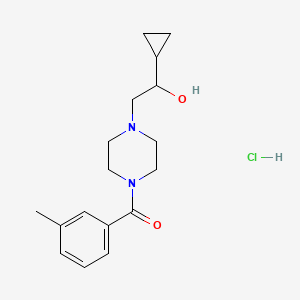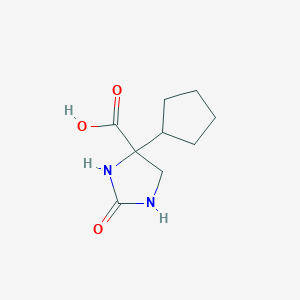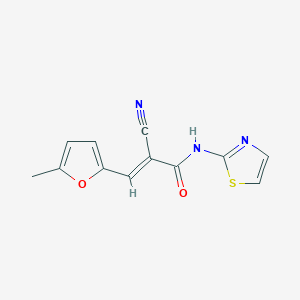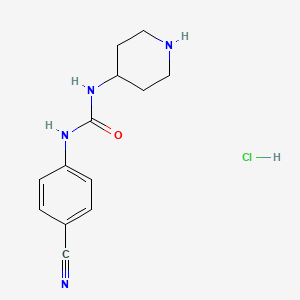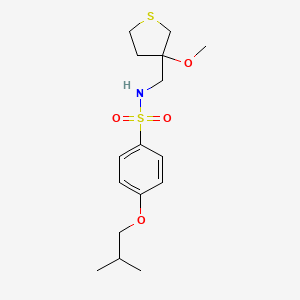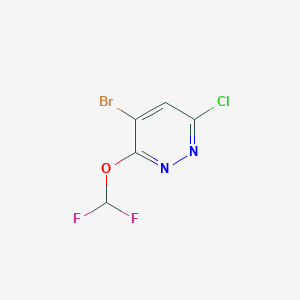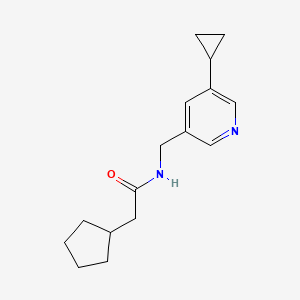
2-cyclopentyl-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The introduction of "2-cyclopentyl-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide" involves understanding its potential place within chemical research, focusing on cyclopentyl and cyclopropyl groups' roles in medicinal chemistry and organic synthesis. These structural motifs are prevalent in compounds with significant biological activity and offer unique challenges and opportunities in synthesis and chemical property manipulation.
Synthesis Analysis
The synthesis of related cyclopentyl and cyclopropyl compounds often involves multi-step organic reactions, including cycloadditions, functional group transformations, and stereocontrolled synthesis. For example, the enantio- and diastereoselective synthesis of a cyclopentyl-containing compound as a key intermediate was achieved using enzyme-catalyzed asymmetric hydrolysis (Norimine et al., 1998). Similar strategies may apply to the synthesis of "2-cyclopentyl-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide," focusing on achieving desired stereochemistry and functional group incorporation.
Molecular Structure Analysis
The molecular structure of compounds containing cyclopentyl and cyclopropyl groups is crucial for their chemical behavior and biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are employed to elucidate structural details. A detailed analysis of molecular interactions, such as hydrogen bonding, stacking, and halogen bonding, in a structurally related compound, was demonstrated (Gouda et al., 2022).
Chemical Reactions and Properties
Cyclopentyl and cyclopropyl groups influence the chemical reactivity of compounds through their ring strain and conformational preferences. Studies on related compounds have shown a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and radical cyclizations, as ways to construct and modify these ring systems. For instance, the regioselectivity of reactions involving cyanothioacetamide with acetylcyclopentanone highlights the influence of ring strain on chemical reactivity (Dotsenko et al., 2012).
Propiedades
IUPAC Name |
2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16(8-12-3-1-2-4-12)18-10-13-7-15(11-17-9-13)14-5-6-14/h7,9,11-12,14H,1-6,8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPPCLZNIJSZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)
![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)
![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)

![3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2489495.png)
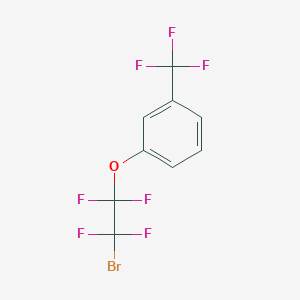
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2489498.png)
